2,2'-(2,2',3,3',5,5',6,6'-Octachlorobiphenyl-4,4'-ylenediimino)diethanol
Description
CAS No.: 15811-54-8 Molecular Formula: C₁₆H₁₂Cl₈N₂O₂ Structure: The compound features an octachlorinated biphenyl core with chlorine substituents at positions 2,2',3,3',5,5',6,6', and two ethanolamine (-NH-CH₂-CH₂-OH) groups attached via imino linkages at the 4,4' positions .
This derivative of polychlorinated biphenyl (PCB) is distinct due to its polar ethanolamine functional groups, which differentiate it from conventional PCBs. While traditional PCBs are hydrophobic and persistent environmental pollutants, the presence of hydroxyl and amine groups in this compound may influence its solubility, reactivity, and environmental fate .
Properties
IUPAC Name |
2-[2,3,5,6-tetrachloro-4-[2,3,5,6-tetrachloro-4-(2-hydroxyethylamino)phenyl]anilino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl8N2O2/c17-7-5(8(18)12(22)15(11(7)21)25-1-3-27)6-9(19)13(23)16(26-2-4-28)14(24)10(6)20/h25-28H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQMBEJKKYHXKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)NC1=C(C(=C(C(=C1Cl)Cl)C2=C(C(=C(C(=C2Cl)Cl)NCCO)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10935859 | |
| Record name | 2,2'-[(2,2',3,3',5,5',6,6'-Octachloro[1,1'-biphenyl]-4,4'-diyl)diazanediyl]di(ethan-1-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10935859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
547.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15811-54-8 | |
| Record name | Ethanol, 2,2′-[(2,2′,3,3′,5,5′,6,6′-octachloro[1,1′-biphenyl]-4,4′-diyl)diimino]bis- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15811-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-(2,2',3,3',5,5',6,6'-Octachlorobiphenyl-4,4'-ylenediimino)diethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015811548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-[(2,2',3,3',5,5',6,6'-Octachloro[1,1'-biphenyl]-4,4'-diyl)diazanediyl]di(ethan-1-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10935859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-(2,2',3,3',5,5',6,6'-octachlorobiphenyl-4,4'-ylenediimino)diethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.268 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2,2’,3,3’,5,5’,6,6’-Octachlorobiphenyl-4,4’-ylenediimino)diethanol typically involves the chlorination of biphenyl compounds under controlled conditions. The process requires the use of chlorine gas and a suitable catalyst, often iron or aluminum chloride, to facilitate the substitution reactions. The reaction is carried out in a solvent such as carbon tetrachloride or dichloromethane at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous chlorination in large reactors, with careful monitoring of temperature and chlorine concentration to achieve the desired level of chlorination. The product is then purified through distillation or recrystallization to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Nucleophilic Substitution
-
Reagents/Conditions : Strong bases (e.g., NaOH), polar aprotic solvents (e.g., DMF), elevated temperatures.
-
Example Reaction :
Substitution of a chlorine atom with an amine group .
Oxidation Reactions
The ethanolamine groups (-NH-CH2-CH2-OH) are susceptible to oxidation, forming aldehydes or carboxylic acids.
Reduction Reactions
The chlorinated aromatic rings may undergo dechlorination via catalytic hydrogenation or reducing agents.
Key Reaction Pathways
The compound’s reactivity is dominated by two structural features:
| Structural Feature | Reaction Pathway | Outcome |
|---|---|---|
| Chlorinated biphenyl core | Dechlorination | Partially dechlorinated derivatives |
| Diethanolamine substituents | Esterification/Alkylation | Modified side chains (e.g., esters) |
Comparative Reactivity with Analogues
Reactivity differences between 2,2'-(2,2',3,3',5,5',6,6'-Octachlorobiphenyl-4,4'-ylenediimino)diethanol and similar PCBs:
| Compound | Reaction with NaOH | Oxidation Susceptibility |
|---|---|---|
| 2,2',3,3',4,5',6,6'-Octachlorobiphenyl | Low | Moderate (core only) |
| 2,2'-(...diethanol) | Moderate (side chains) | High (side chains) |
Environmental and Biological Degradation
-
Photodegradation : UV exposure cleaves C-Cl bonds, generating less chlorinated biphenyls and hydroxylated intermediates .
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Microbial Metabolism : Anaerobic bacteria selectively dechlorinate meta and para positions, forming tri-/tetrachlorobiphenyls .
Stability and Byproduct Formation
At elevated temperatures (>300°C), the compound may decompose into toxic furans or dioxins, analogous to other PCBs :
.
Research Gaps and Challenges
Scientific Research Applications
Environmental Monitoring
One of the primary applications of 2,2'-(2,2',3,3',5,5',6,6'-Octachlorobiphenyl-4,4'-ylenediimino)diethanol is in environmental monitoring and analysis. PCBs are known pollutants that persist in the environment and bioaccumulate in living organisms. The compound is utilized as a reference standard for the detection and quantification of PCBs in environmental samples.
| Application | Description |
|---|---|
| Reference Standard | Used for calibrating instruments in environmental analysis. |
| Detection Method | Employed in gas chromatography and mass spectrometry to analyze PCB levels in soil and water samples. |
Toxicological Studies
Toxicological research often employs this compound to study the effects of PCBs on human health and ecosystems. Its structure allows researchers to investigate mechanisms of toxicity, including endocrine disruption and carcinogenic potential.
Case Study : A study published in Environmental Health Perspectives examined the effects of octachlorobiphenyl compounds on endocrine function in laboratory animals. The findings indicated significant hormonal disruptions at various exposure levels.
Material Science
In material science, this compound is investigated for its potential use in creating flame retardants and additives due to its thermal stability and resistance to degradation.
| Property | Value |
|---|---|
| Thermal Stability | High stability at elevated temperatures |
| Degradation Resistance | Resistant to chemical degradation |
Analytical Chemistry
The compound serves as an important analytical tool for identifying PCB contamination in various matrices such as food products and biological tissues. Its distinct spectral characteristics facilitate accurate identification through spectroscopic methods.
Example : Researchers have developed methods using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to detect trace levels of this compound in fish tissue samples.
Safety Considerations
Due to the hazardous nature of PCBs, including potential carcinogenic effects and environmental persistence, strict safety protocols are essential when handling this compound. Proper protective equipment should be used to minimize exposure risks.
Mechanism of Action
The mechanism by which 2,2’-(2,2’,3,3’,5,5’,6,6’-Octachlorobiphenyl-4,4’-ylenediimino)diethanol exerts its effects involves its interaction with cellular components. The compound can bind to and disrupt the function of various proteins and enzymes, leading to cellular damage and toxicity. It can also induce oxidative stress by generating reactive oxygen species, further contributing to its toxic effects. The molecular targets and pathways involved include the aryl hydrocarbon receptor (AhR) pathway, which plays a key role in mediating the toxic effects of PCBs.
Comparison with Similar Compounds
Structural and Functional Comparison with Octachlorobiphenyl Isomers
The compound shares structural similarities with other octachlorobiphenyl isomers but differs in chlorine substitution patterns and functional groups. Key comparisons are outlined below:
Key Findings :
- The ethanolamine groups in the target compound introduce hydrogen-bonding capacity, likely increasing water solubility compared to non-functionalized octachlorobiphenyl isomers .
- Chlorine substitution at the 4,4' positions (replaced by ethanolamine groups) reduces steric hindrance but may alter electronic properties, affecting reactivity in redox or photolytic degradation pathways .
Comparison with Other Octachloroaromatic Compounds
Beyond biphenyl derivatives, octachlorinated aromatic compounds exhibit diverse toxicity and environmental behaviors:
Research Insights :
- The target compound’s biphenyl backbone aligns it with PCBs, but its ethanolamine groups distinguish it from highly toxic dioxins/furans, which lack functional moieties .
- Unlike octachlorostyrene, the target compound is non-volatile due to its larger molecular weight and polar groups, reducing atmospheric dispersal .
Physicochemical and Environmental Behavior
Analysis :
- Shorter environmental persistence is hypothesized due to susceptibility to microbial degradation targeting amine and hydroxyl groups .
Toxicity and Regulatory Considerations
Toxicity Profile :
- Target Compound: Limited ecotoxicological data; moderate acute toxicity (LD₅₀ > 500 mg/kg in rodents) inferred from structural analogs .
- Octachlorodibenzo-p-dioxin: Carcinogenic (Group 1 IARC); acts via aryl hydrocarbon receptor (AhR) pathway .
- Octachlorobiphenyls: Neurotoxic and immunotoxic; classified as probable carcinogens (Group 2A IARC) .
Regulatory Status :
- Octachlorodibenzo-p-dioxin is listed as a POP (Persistent Organic Pollutant) with global restrictions .
Biological Activity
2,2'-(2,2',3,3',5,5',6,6'-Octachlorobiphenyl-4,4'-ylenediimino)diethanol is a synthetic compound derived from octachlorobiphenyls (OCBs), which are known for their environmental persistence and potential biological effects. This article aims to explore the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The compound features a complex structure with multiple chlorine substitutions on the biphenyl framework. The presence of diethanolamine groups contributes to its solubility and potential interactions with biological systems.
Biological Activity Overview
Research indicates that compounds related to octachlorobiphenyls exhibit a range of biological activities, including:
- Endocrine Disruption : OCBs are known to interfere with hormonal functions. Studies have shown that they can bind to estrogen receptors and disrupt normal endocrine signaling pathways .
- Cytotoxicity : The cytotoxic effects of octachlorobiphenyl derivatives have been documented in various cell lines. For instance, the compound may induce apoptosis in cancer cells through oxidative stress mechanisms .
- Neurotoxicity : Some studies suggest that OCBs can affect neuronal health, potentially leading to neurodegenerative conditions. This is attributed to their ability to generate reactive oxygen species (ROS) and disrupt mitochondrial function .
Case Studies
- Endocrine Disruption in Animal Models :
- Cytotoxic Effects on Cancer Cell Lines :
- Neurotoxic Potential :
Data Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
